2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
Overview
Description
2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a chloro-substituted benzoic acid core, which is further functionalized with a carbamothioyl group and a nitrophenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzoic acid to introduce the chloro substituent. This is followed by the introduction of the carbamothioyl group through a reaction with thiourea under acidic conditions. The final step involves the coupling of the nitrophenyl moiety via a carbonylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Alcohol derivatives: Formed through the reduction of the carbonyl group.
Substituted benzoic acids: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl and carbamothioyl groups allows for specific interactions with biological macromolecules, potentially leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 4-(Chloromethyl)benzoic acid
- (2-chloro-5-nitrophenyl)methyl 4-methylbenzoate
Uniqueness
2-Chloro-5-({[(3-methyl-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-10-3-4-12(17)11(7-10)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYSZIZRWUREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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